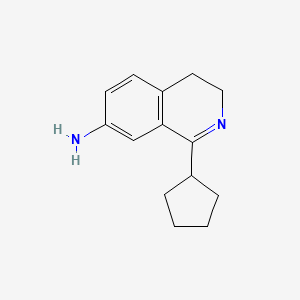
1-Cyclopentyl-3,4-dihydroisoquinolin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-3,4-dihydroisoquinolin-7-amine is a chemical compound that belongs to the class of dihydroisoquinolines. This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom of the dihydroisoquinoline ring system. Dihydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmacologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3,4-dihydroisoquinolin-7-amine can be achieved through several synthetic routes. One common method involves the N-alkylation of 3,4-dihydroisoquinoline derivatives. The reaction typically involves the use of cyclopentyl halides as alkylating agents in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale N-alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopentyl-3,4-dihydroisoquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding isoquinoline derivative.
Reduction: Reduction of the compound can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-3,4-dihydroisoquinolin-7-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Cyclopentyl-3,4-dihydroisoquinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Cyclopentyl-1,2,3,4-tetrahydroisoquinolin-7-amine
- 3,4-Dihydroisoquinolin-1(2H)-one derivatives
Uniqueness
1-Cyclopentyl-3,4-dihydroisoquinolin-7-amine is unique due to the presence of the cyclopentyl group, which imparts specific steric and electronic properties to the molecule. This structural feature can influence the compound’s reactivity and biological activity, making it distinct from other dihydroisoquinoline derivatives .
Actividad Biológica
1-Cyclopentyl-3,4-dihydroisoquinolin-7-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological properties. The compound features a cyclopentyl group attached to a dihydroisoquinoline core, which is significant for its interaction with biological systems.
Antipsychotic Activity
Research indicates that derivatives of 3,4-dihydroisoquinoline structures exhibit antipsychotic properties. Specifically, this compound has shown activity against the epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is implicated in various psychiatric disorders .
Antimicrobial and Antifungal Properties
The compound's structural analogs have been evaluated for their antimicrobial activities. For instance, studies have demonstrated that certain isoquinoline derivatives possess significant antifungal effects against pathogens such as Pythium recalcitrans, with some exhibiting EC50 values lower than those of established antifungal agents .
Study on Antifungal Activity
A recent study synthesized a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives to assess their antifungal efficacy. Among these, one compound (I23) demonstrated an EC50 value of 14 μM against Pythium recalcitrans, outperforming hymexazol (37.7 μM) in both in vitro and in vivo tests . The mode of action was suggested to involve disruption of the pathogen's biological membrane systems.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that specific functional groups on the isoquinoline scaffold significantly influence biological activity. The presence of a C4-carboxyl group was found essential for maintaining antifungal potency .
Summary of Biological Activities
Propiedades
Número CAS |
653604-62-7 |
|---|---|
Fórmula molecular |
C14H18N2 |
Peso molecular |
214.31 g/mol |
Nombre IUPAC |
1-cyclopentyl-3,4-dihydroisoquinolin-7-amine |
InChI |
InChI=1S/C14H18N2/c15-12-6-5-10-7-8-16-14(13(10)9-12)11-3-1-2-4-11/h5-6,9,11H,1-4,7-8,15H2 |
Clave InChI |
YJEUQAWGZJVUQD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=NCCC3=C2C=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















